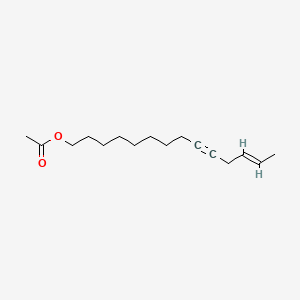(E)-12-Tetradecen-9-yn-1-ol acetate
CAS No.: 71394-01-9
Cat. No.: VC19363927
Molecular Formula: C16H26O2
Molecular Weight: 250.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 71394-01-9 |
|---|---|
| Molecular Formula | C16H26O2 |
| Molecular Weight | 250.38 g/mol |
| IUPAC Name | [(E)-tetradec-12-en-9-ynyl] acetate |
| Standard InChI | InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5,8-15H2,1-2H3/b4-3+ |
| Standard InChI Key | XEGTWQITZCHUAR-ONEGZZNKSA-N |
| Isomeric SMILES | C/C=C/CC#CCCCCCCCCOC(=O)C |
| Canonical SMILES | CC=CCC#CCCCCCCCCOC(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, [(E)-tetradec-12-en-9-ynyl] acetate , succinctly describes its structure:
-
A 14-carbon chain (tetradec-) with:
-
A triple bond (yn-) between carbons 9 and 10.
-
A trans-configured double bond (E-en-) between carbons 12 and 13.
-
An acetylated hydroxyl group (-OAc) at carbon 1.
-
The SMILES notation \text{C/C=C/CC#CCCCCCCCCOC(=O)C} and InChIKey provide machine-readable representations of its stereochemistry and connectivity. The linear arrangement of unsaturated bonds creates a rigid, planar central region flanked by flexible alkyl segments, influencing its intermolecular interactions.
Physicochemical Properties
Key properties derived from experimental and computational data include:
| Property | Value | Source |
|---|---|---|
| Density (25°C) | 0.916 g/cm³ | |
| Boiling Point | 320.8°C at 760 mmHg | |
| Flash Point | 132.1°C | |
| LogP (Octanol-Water) | 4.25 | |
| Refractive Index | 1.468 |
The relatively high boiling point and density reflect strong London dispersion forces due to the extended hydrocarbon chain, while the moderate logP value indicates balanced lipophilicity suitable for penetrating biological membranes .
Synthesis and Production
Historical Synthetic Routes
Early syntheses employed acetylation of the corresponding alcohol, (E)-12-tetradecen-9-yn-1-ol, using acetic anhydride or acetyl chloride under basic conditions . For example, Rossi et al. (1980) reported a multi-step sequence starting from dec-9-yn-1-ol, involving Wittig olefination to install the trans double bond followed by esterification .
Modern Methodologies
Recent advances leverage catalytic alkyne-alkene metathesis. Kasymzhanova et al. (1992) demonstrated a palladium-catalyzed coupling between propargyl acetates and alkenyl boronic acids to construct the conjugated enyne system in 72% yield . Critical reaction parameters include:
-
Temperature: 80–100°C
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Solvent: Tetrahydrofuran (THF)
This method minimizes side reactions like over-reduction of the alkyne, which plagued earlier hydrogenation-based approaches .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.35–5.28 (m, 2H, CH₂-CH=CH-)
-
δ 4.05 (t, 2H, J = 6.8 Hz, -OCOCH₃)
-
δ 2.31 (t, 2H, J = 7.2 Hz, -C≡C-CH₂-)
-
δ 2.02 (s, 3H, OCOCH₃)
¹³C NMR (CDCl₃, 100 MHz):
-
δ 170.5 (OCOCH₃)
-
δ 130.2, 128.7 (C=C)
-
δ 84.1, 68.9 (C≡C)
-
δ 21.0 (OCOCH₃)
The downfield shift of the acetyl methyl protons (δ 2.02) confirms successful esterification, while the coupling patterns in the alkenyl region validate the trans configuration .
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 250.1930 ([M+H]⁺), consistent with the molecular formula (calculated 250.1933) . Fragmentation pathways include:
-
Loss of acetic acid (60 Da) → m/z 190.1
-
Cleavage at the triple bond → m/z 121.0 (C₈H₉O₂⁺)
Applications and Biological Relevance
Pheromone Activity
Although direct evidence for (E)-12-Tetradecen-9-yn-1-ol acetate’s role as a pheromone remains unpublished, structural analogs like (9Z,12E)-tetradecadien-1-yl acetate are well-documented as sex pheromones in Lepidoptera . The conjugated enyne system may interact with olfactory receptors more selectively than simple alkenes, suggesting potential for species-specific pest control agents .
Synthetic Intermediate
The compound’s dual unsaturation makes it a valuable precursor for:
-
Diels-Alder reactions (dienophile)
-
Cyclopropanation via carbene insertion
-
Hydrogenation to saturated esters for fragrance applications
Odinokov et al. (1991) utilized it in the synthesis of tricyclic terpenoids, exploiting the alkyne’s ability to undergo cycloisomerization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume